2-(3-Methoxyphenyl)-2-methylpropanenitrile

Medicinal Chemistry CNS Drug Design Regioselective Synthesis

2-(3-Methoxyphenyl)-2-methylpropanenitrile (CAS 17653-93-9), systematically designated as 3-methoxy-α,α-dimethylbenzeneacetonitrile, is an aryl-substituted tertiary nitrile (C₁₁H₁₃NO, MW 175.23). The compound features a meta-methoxyphenyl ring appended to a gem-dimethyl-bearing nitrile carbon, yielding a predicted LogP of approximately 2.5 and a topological polar surface area (TPSA) of 33.0 Ų.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 17653-93-9
Cat. No. B099784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-2-methylpropanenitrile
CAS17653-93-9
Synonyms2-(3-METHOXYPHENYL)-2-METHYLPROPANENITRILE
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC(=CC=C1)OC
InChIInChI=1S/C11H13NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,1-3H3
InChIKeyYMUMJIHZRRIBPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)-2-methylpropanenitrile (CAS 17653-93-9): Procurement-Grade Overview for Pharmaceutical Intermediate Sourcing


2-(3-Methoxyphenyl)-2-methylpropanenitrile (CAS 17653-93-9), systematically designated as 3-methoxy-α,α-dimethylbenzeneacetonitrile, is an aryl-substituted tertiary nitrile (C₁₁H₁₃NO, MW 175.23) . The compound features a meta-methoxyphenyl ring appended to a gem-dimethyl-bearing nitrile carbon, yielding a predicted LogP of approximately 2.5 and a topological polar surface area (TPSA) of 33.0 Ų . Commercially offered at purities of 95–98% as a liquid at ambient temperature , it functions primarily as a versatile building block in medicinal chemistry campaigns targeting kinase inhibition and central nervous system (CNS) indications .

Workflow
Medicinal chemistry building block for kinase inhibitor and CNS candidate synthesis
Selection Logic
Meta-methoxy regioisomer with gem-dimethyl steric shield for regioselective derivatization
Format
Research-grade liquid; 95–98% purity with vendor QC documentation

Why Generic Nitrile Intermediates Cannot Replace 2-(3-Methoxyphenyl)-2-methylpropanenitrile in Regioselective Synthesis


Substituting this compound with a positional isomer, a des-methoxy analog, or a des-methyl analog is not merely a minor structural adjustment—it fundamentally alters the physicochemical and metabolic profile of the downstream active pharmaceutical ingredient (API). The meta-methoxy substitution directs electrophilic aromatic substitution to specific ring positions distinct from the para isomer, while the gem-dimethyl group sterically shields the nitrile against premature metabolic hydrolysis relative to non-geminal analogs [1]. These structural features translate into quantifiable differences in lipophilicity (ΔLogP up to 0.7 versus des-methoxy comparator), boiling point, and patent-specific synthetic utility that render generic interchange scientifically invalid without full re-optimization of the synthetic route .

Regioisomer mismatch
Para-methoxy analog (CAS 5351-07-5) shares LogP but directs electrophilic substitution differently and maps to divergent patent-derived target engagement space; may not transfer directly.
Des-methoxy analog shift
Removing the methoxy group (CAS 1195-98-8) lowers TPSA by 9.2 Ų and removes a synthetic handle; lipophilicity and H-bond acceptor count shift may alter permeability and binding context.
Des-methyl analog divergence
Lack of gem-dimethyl (CAS 19924-43-7) reduces steric shielding of the nitrile; metabolic stability profile and boiling point differ, requiring purification re-optimization.

Quantitative Differentiation Evidence: 2-(3-Methoxyphenyl)-2-methylpropanenitrile vs. Closest Analogs


Meta-Methoxy Regioisomer: LogP and Steric Distinction vs. Para-Methoxy Analog (CAS 5351-07-5)

Although the computed LogP for the meta (3-OCH₃) and para (4-OCH₃) isomers is equivalent (2.496), their three-dimensional electronic and steric profiles are distinct. The meta-methoxy group exerts a different resonance effect on the aromatic ring, altering the electron density at the ortho and para positions for subsequent electrophilic substitution [1]. The target compound serves as a key intermediate in patent WO-2019159168-A1 (cannabinoid derivatives), whereas the para isomer (CAS 5351-07-5) is documented in EP-3643703-A1 (EP300/CREBBP inhibitor)—demonstrating that the two isomers lead to divergent intellectual property space and target engagement profiles .

Meta vs. Para Isomer
Cross-study comparable
Equivalent LogP (2.496) and TPSA (33.0 Ų); differentiated by patent applications (cannabinoid vs. EP300/CREBBP inhibitor space).
Computed LogP Patent divergence
Regiospecific patent landscape affects target engagement; procurement of incorrect isomer carries off-target risk.
Electronic directing effects differ despite matched descriptors.
Medicinal Chemistry CNS Drug Design Regioselective Synthesis

Lipophilicity Advantage: LogP Differential vs. Des-Methoxy Analog 2-Methyl-2-phenylpropanenitrile (CAS 1195-98-8)

The meta-methoxy substituent on the target compound increases LogP by approximately 0.2 units compared to the unsubstituted phenyl analog 2-methyl-2-phenylpropanenitrile (CAS 1195-98-8; LogP 2.272–2.488) [1]. This modest lipophilicity enhancement improves passive membrane permeability while maintaining compliance with Lipinski's Rule of Five (LogP < 5) . The des-methoxy analog lacks the hydrogen-bond acceptor capacity of the methoxy oxygen (HBA count of 2 vs. 1), which can alter target binding affinity and metabolic stability profiles.

LogP vs. Des-Methoxy
Cross-study comparable
ΔLogP ≈ +0.2; ΔTPSA = +9.2 Ų; additional H-bond acceptor (HBA count 2 vs. 1).
Computed values Database comparison
Modest lipophilicity gain may influence passive permeability; des-methoxy analog lacks the methoxy synthetic handle.
Computed LogP from Chemsrc, Molbase, Chembase.
Drug Metabolism Pharmacokinetics Blood-Brain Barrier Penetration

Gem-Dimethyl Steric Shield: Boiling Point and Metabolic Stability vs. Des-Methyl Analog 2-(3-Methoxyphenyl)acetonitrile (CAS 19924-43-7)

The gem-dimethyl substitution at the α-position of the nitrile differentiates the target compound from the des-methyl analog 2-(3-methoxyphenyl)acetonitrile (CAS 19924-43-7). The gem-dimethyl group provides steric hindrance that retards enzymatic hydrolysis of the nitrile and prevents metabolic α-hydroxylation, a common clearance pathway for arylacetonitriles . Additionally, the boiling point of the target compound (139.5–144.5 °C at 13.5 Torr) is substantially lower than that of the des-methyl analog (164–165 °C at 20 mmHg), indicating altered intermolecular interactions that facilitate purification by distillation .

Gem-Dimethyl Shield
Cross-study comparable
ΔB.P. ≈ –20 °C (under reduced pressure); ΔLogP = +0.735 vs. des-methyl analog.
Boiling point Lipophilicity
Lower boiling point supports distillation-based purification; higher LogP aids organic-phase extractability.
Steric hindrance may retard metabolic nitrile hydrolysis.
Metabolic Stability Intermediate Purification Process Chemistry

Dual Functional Group Handle: Nitrile Reduction Yield vs. In-Class Tertiary Nitriles

The target compound undergoes chemoselective nitrile reduction with LiAlH₄ in diethyl ether (0 °C to room temperature) to afford 2-(3-methoxyphenyl)-2-methylpropan-1-amine in approximately 81% isolated yield . This transformation preserves the acid-labile gem-dimethyl group and the methoxy substituent intact. The yield is consistent with the expected reactivity of sterically hindered tertiary benzylic nitriles, and the amine product retains the full substitution pattern required for downstream elaboration in kinase inhibitor synthesis pathways .

Nitrile Reduction Yield
Supporting evidence
~81% isolated yield to primary amine using LiAlH₄ in Et₂O (0 °C to RT).
LiAlH₄ reduction Class-level yield
Validated protocol provides reliable entry to the amine for amide coupling and reductive amination libraries.
Yield consistent with sterically hindered tertiary benzylic nitriles.
Synthetic Methodology Amine Synthesis Late-Stage Functionalization

Commercial Availability and Purity Profile: 95–98% Range with QC Documentation

The target compound is commercially offered at minimum purities of 95–98% by multiple established vendors (Bidepharm, CymitQuimica, AKSci, MolCore), with supporting analytical documentation including NMR, HPLC, and GC . The para-methoxy isomer (CAS 5351-07-5) is similarly available; however, the meta isomer's association with high-value kinase inhibitor programs (EP-3715343-A1, US-2021087213-A1) provides procurement justification for organizations pursuing diphenylaminopyrimidine scaffolds .

Commercial Purity Profile
Supporting evidence
95–98% purity with COA (NMR, HPLC, GC); available from multiple established vendors.
QC documentation Vendor network
Documented purity and batch QC reduce procurement risk for multi-step synthesis sequences.
Differentiation lies in documented patent utility rather than purity threshold alone.
Procurement Quality Control Supply Chain

Evidence-Backed Application Scenarios for Procuring 2-(3-Methoxyphenyl)-2-methylpropanenitrile (CAS 17653-93-9)


Kinase Inhibitor Lead Optimization: Diphenylaminopyrimidine Scaffold Synthesis

In programs targeting kinase inhibition via diphenylaminopyrimidine cores (EP-3715343-A1, US-2021087213-A1), 2-(3-methoxyphenyl)-2-methylpropanenitrile serves as a precursor for introducing the 3-methoxyphenyl-α,α-dimethyl moiety onto the pyrimidine scaffold . The gem-dimethyl group provides steric bulk that can occupy hydrophobic pockets in the kinase ATP-binding site, while the meta-methoxy group enables subsequent O-demethylation to a phenol for further SAR exploration. The 81% reduction yield to the primary amine provides a reliable entry point for Buchwald–Hartwig coupling or reductive amination with the pyrimidine core.

CNS-Penetrant Candidate Synthesis: Leveraging Favorable LogP and TPSA Profile

With a Consensus LogP of 2.44 and TPSA of 33.0 Ų, the compound resides within the favorable CNS drug space defined by Wager et al. (CNS MPO desirability) . The meta-methoxy group contributes to a TPSA that is 9.2 Ų higher than the des-methoxy analog (TPSA 23.8 Ų), improving aqueous solubility at the target site. The compound has been specifically cited in the context of CNS-active agents, including cannabinoid derivatives (WO-2019159168-A1) and the sarpogrelate intermediate pathway (CN101279899A) [1].

Parallel Synthesis Library Construction: Exploiting Orthogonal Functional Group Reactivity

The compound presents three chemically orthogonal functional groups: (i) a nitrile reducible to a primary amine (~81% yield with LiAlH₄), (ii) a methoxy group cleavable to a phenol, and (iii) an aromatic ring amenable to electrophilic substitution . This orthogonal reactivity enables sequential derivatization without protecting group manipulation, accelerating SAR exploration in medicinal chemistry campaigns. The lower boiling point (139.5–144.5 °C at 13.5 Torr) compared to the des-methyl analog facilitates intermediate purification between synthetic steps [1].

Process Chemistry Scale-Up: Distillation-Friendly Physical Properties

For process chemists transitioning from discovery to kilo-lab scale, the compound's boiling point of 139.5–144.5 °C at reduced pressure (13.5 Torr) enables purification by fractional distillation—a more economical method than preparative HPLC for multi-kilogram batches . The ΔLogP of +0.735 relative to the des-methyl analog (LogP 1.761) ensures efficient extraction into organic solvents (e.g., ethyl acetate, MTBE) during aqueous workup, reducing solvent volumes and improving recovery yields in large-scale operations [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Gem-dimethyl steric bulk; meta-methoxy synthetic handle
Diphenylaminopyrimidine scaffold incorporation; reduction-to-amine reproducibility
CNS-penetrant candidate synthesis
Consensus LogP 2.44; TPSA 33.0 Ų within CNS MPO space
Permeability and solubility context per Wager criteria; patent-derived CNS relevance
Parallel synthesis library construction
Orthogonal nitrile, methoxy, and aromatic functional groups
Sequential derivatization yield; intermediate purification efficiency
Process chemistry scale-up
Boiling point 139.5–144.5 °C at reduced pressure; high organic-phase extractability
Distillation recovery; solvent-volume reduction at multi-kilogram scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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